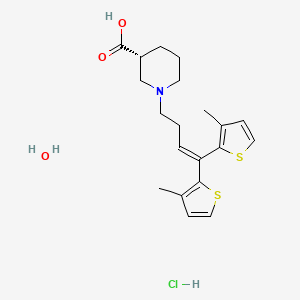

Tiagabine hydrochloride hydrate

説明

Tiagabine hydrochloride hydrate is an anticonvulsant agent. It is a potent and selective GABA uptake inhibitor, with IC50s of 67, 446, and 182 nM for [3H]GABA uptake in Synaptosomes, Neurons, and Glia, respectively . It is also used in the treatment for panic disorder .

Chemical Reactions Analysis

In terms of chemical reactions, Tiagabine hydrochloride hydrate has been studied for its interactions with plasma proteins, human serum albumin (HSA), and bovine serum albumin (BSA) .

Physical And Chemical Properties Analysis

Tiagabine hydrochloride hydrate has a molecular weight of 430.0 g/mol . It is a white to off-white, odorless, crystalline powder. It is insoluble in heptane, sparingly soluble in water, and soluble in aqueous base .

科学的研究の応用

Epilepsy Treatment

Tiagabine hydrochloride hydrate: is primarily used as an adjunctive therapy for the treatment of partial seizures in adults and children over the age of 12 . It has been shown to be effective in reducing seizure frequency in patients with simple and/or complex partial seizures that are refractory to other anticonvulsant drugs .

Neuroscience Research

In neuroscience, Tiagabine plays a significant role in studying the GABAergic system due to its mechanism as a GABA reuptake inhibitor . It helps in understanding the regulation of GABA, the major inhibitory neurotransmitter in the central nervous system, and its role in neural circuitry and behavior .

Psychiatric Disorder Management

Tiagabine: has been investigated for its potential use in treating psychiatric disorders such as panic disorder and post-traumatic stress disorder (PTSD) . Its impact on the GABAergic system suggests it could modulate neural pathways involved in anxiety and stress responses.

Neuropharmacology

The drug’s interaction with the GABAergic system makes it a valuable tool in neuropharmacological research, particularly in the development of new therapeutic agents targeting GABA receptors . It provides insights into the modulation of inhibitory neurotransmission and its implications for various neurological conditions.

Pain Management

Research has explored the use of Tiagabine in neuropathic pain management. By increasing GABA levels in the central nervous system, it may help alleviate pain by reducing neuronal excitability .

Drug Interaction Studies

Tiagabine: is known to interact with various medications, making it a subject of study in pharmacokinetic and drug interaction research . Understanding these interactions is crucial for developing safe and effective treatment regimens, especially in polypharmacy scenarios.

Pharmacokinetics Analysis

The pharmacokinetics of Tiagabine , including absorption, distribution, metabolism, and excretion, are studied to optimize dosing and enhance therapeutic efficacy . This research is vital for tailoring treatments to individual patient needs, especially considering factors like concomitant medications and liver function.

Clinical Trials

Tiagabine: has been the focus of various clinical trials to establish its efficacy and safety profile as an antiepileptic drug . These trials are essential for gaining regulatory approval and for continuous monitoring of its therapeutic performance in diverse patient populations.

Safety And Hazards

Tiagabine hydrochloride hydrate should be handled with care. Avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

特性

IUPAC Name |

(3R)-1-[4,4-bis(3-methylthiophen-2-yl)but-3-enyl]piperidine-3-carboxylic acid;hydrate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO2S2.ClH.H2O/c1-14-7-11-24-18(14)17(19-15(2)8-12-25-19)6-4-10-21-9-3-5-16(13-21)20(22)23;;/h6-8,11-12,16H,3-5,9-10,13H2,1-2H3,(H,22,23);1H;1H2/t16-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOZCGZMZXXVHCF-GGMCWBHBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C(=CCCN2CCCC(C2)C(=O)O)C3=C(C=CS3)C.O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC=C1)C(=CCCN2CCC[C@H](C2)C(=O)O)C3=C(C=CS3)C.O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28ClNO3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tiagabine hydrochloride hydrate | |

CAS RN |

145821-57-4 | |

| Record name | Tiagabine hydrochloride monohydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=145821-57-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tiagabine hydrochloride monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145821574 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TIAGABINE HYDROCHLORIDE MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OXB00SKC7R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

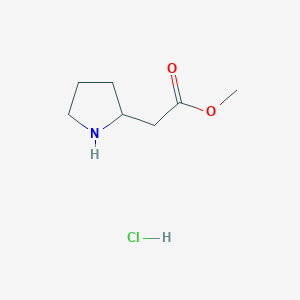

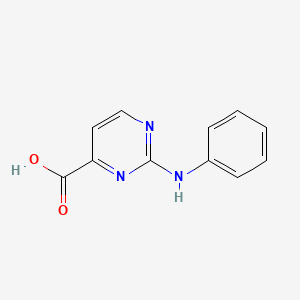

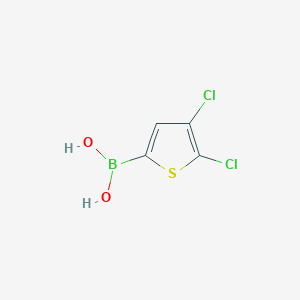

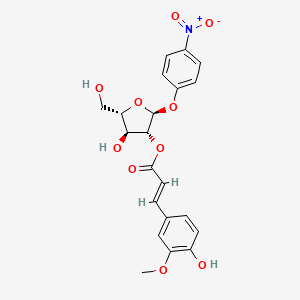

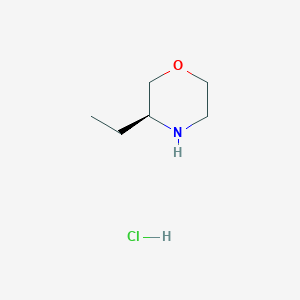

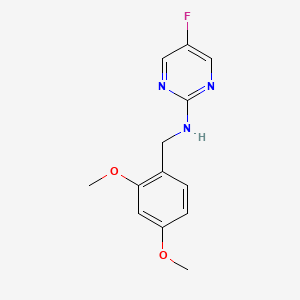

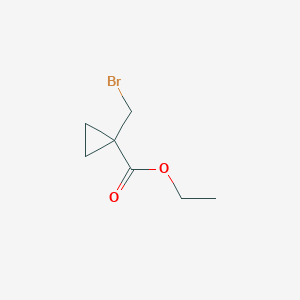

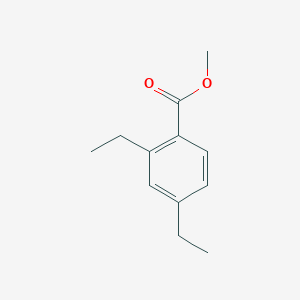

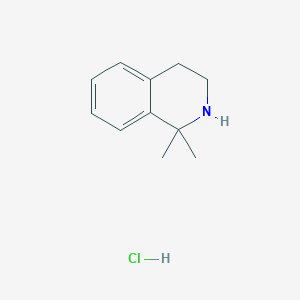

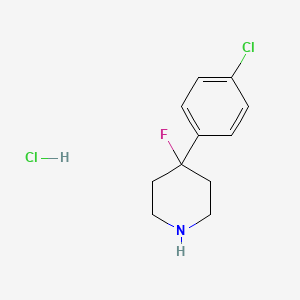

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-(1h-pyrrolo[2,3-b]pyridin-5-yloxy)-4-fluorobenzoate](/img/structure/B1428509.png)